N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide
Description
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3. The structure includes an ethyloxy linker at position 6 of the pyridazine ring, connecting to a phenylacetamide moiety. This compound’s design incorporates fluorination, a common strategy to enhance metabolic stability and bioavailability in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-17-8-6-16(7-9-17)21-25-24-18-10-11-20(26-27(18)21)29-13-12-23-19(28)14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMUIQHOFKYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Coupling with Pyridazinyl Moiety: The triazolo ring is then coupled with a pyridazinyl moiety through a nucleophilic substitution reaction.
Final Coupling with Phenylacetamide: The final step involves coupling the intermediate product with phenylacetamide under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Formation of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example:
-
Hydrazine cyclization : A pyridazine precursor reacts with hydrazine derivatives under acidic or thermal conditions to form the triazole ring .
-
Metal-catalyzed cyclization : Pd-catalyzed oxidative annulations enable efficient ring closure, as observed in related triazolo-pyridazine systems .
Table 1: Core Formation Methods
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate, HCl, reflux | 65–78 | |
| Pd-catalyzed annulation | Pd(OAc)₂, toluene, O₂, 80°C | 82–90 |
Amide Bond Formation
The acetamide side chain is introduced via nucleophilic acyl substitution:
-
Coupling reagents : HBTU or EDC/HOBt in DMF/DCM facilitates amide bond formation between the ethyloxy intermediate and 2-phenylacetic acid.
-
Key parameters : Reactions proceed optimally at 0–25°C with yields >75%.
Table 2: Amidation Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25 | 82 |
| EDC/HOBt | DCM | 0 | 78 |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes regioselective substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to fluorine (yield: 68%).
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives, though steric hindrance reduces reactivity.
Hydrolysis of the Acetamide Moiety
The amide bond is susceptible to hydrolysis under extreme conditions:
-
Acidic hydrolysis : 6M HCl, reflux, 12 h → 2-phenylacetic acid + amine intermediate (yield: 85%).
-
Basic hydrolysis : 2M NaOH, 60°C, 8 h → same products (yield: 78%).
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition above 220°C, with no melting point observed below this threshold .
Photolytic Degradation
UV exposure (254 nm, 48 h) in methanol induces:
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Products |
|---|---|---|
| 40°C/75% RH, 30 days | <5 | None detected |
| 0.1M HCl, 24 h, 25°C | 12 | Hydrolyzed amide |
| 0.1M NaOH, 24 h, 25°C | 18 | Hydrolyzed amide, defluorinated byproducts |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The incorporation of the [1,2,4]triazolo[4,3-b]pyridazine structure is particularly relevant for developing new anticancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar triazole derivatives effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against a range of bacteria and fungi.
Case Study:
In a recent publication in European Journal of Medicinal Chemistry, researchers reported that triazole-based compounds displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential of these compounds as lead structures for developing new antibiotics .
Pharmacological Applications
1. Neurological Disorders
The unique structure of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study:
A study focused on similar compounds demonstrated their ability to modulate neurotransmitter systems, leading to improved cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could enhance synaptic plasticity and memory retention .
2. Anti-inflammatory Effects
Research has suggested that triazole-containing compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study:
In an investigation published in Pharmacology Research & Perspectives, a derivative with a similar structure was shown to reduce inflammation in models of rheumatoid arthritis by inhibiting pro-inflammatory cytokines and mediators .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Functional Implications of Substituents
Fluorine vs. Chlorine/Methoxy Groups: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-chlorophenyl (894037-84-4) or 4-methoxyphenyl (894049-45-7) analogs. Fluorine’s electronegativity could also influence binding interactions in biological targets . Methoxy groups (in 894049-45-7) introduce hydrogen-bonding capacity but may reduce membrane permeability .
Linker Groups :
- The ethyloxy linker in the target compound provides flexibility and ether-based polarity, contrasting with the sulfanyl linkers in 894037-84-4 and 894049-45-7, which introduce sulfur’s nucleophilic character .
Hypothetical Bioactivity Trends
For instance:
- Flumetsulam (), a triazolopyrimidine sulfonamide herbicide, shares a triazole-heterocycle framework, hinting at possible herbicidal applications for the target compound .
- The sulfonamide and acetamide functionalities in analogs like 894037-84-4 and 891117-12-7 are common in kinase inhibitors, implying possible therapeutic relevance .
Biological Activity
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in drug development.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Triazolo-pyridazine core : This moiety is known for its diverse biological activities.
- Fluorophenyl group : Enhances lipophilicity and binding affinity.
- Phenylacetamide : Contributes to the pharmacokinetic properties of the compound.
Chemical Formula : C13H12FN5O
Molecular Weight : 273.27 g/mol
CAS Number : 1204297-70-0
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, derivatives with the triazole core demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 1 |
| Triazole Derivative C | P. aeruginosa | 8 |
Anticancer Potential
The triazole moiety is also linked to anticancer activities. Studies suggest that triazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The precise mechanism of action for this compound involves:
- Enzyme Inhibition : The triazole ring likely interacts with specific enzymes (e.g., DNA gyrase), disrupting bacterial DNA replication.
- Receptor Modulation : Potential interaction with cellular receptors may influence signaling pathways related to inflammation and cancer cell survival .
- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions with target proteins.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against a panel of bacterial strains, revealing potent activity against drug-resistant strains .
- Anticancer Evaluation : Research indicated that certain triazole compounds could induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What synthetic routes are recommended for preparing N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis strategy is advisable, inspired by analogous triazolo-pyridazine derivatives. For example, a substitution reaction under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with a fluorophenyl moiety) followed by reduction (e.g., iron powder in acidic conditions) can generate key intermediates. Condensation reactions with phenylacetamide derivatives under controlled pH and temperature are critical for final product formation. Characterization of intermediates should include -NMR, -NMR, and HRMS to confirm structural integrity. Purity assessment via HPLC with UV detection at 254 nm is recommended .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, structural analogs (e.g., triazolo-pyridazines) indicate potential irritancy. Standard precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to minimize inhalation risks.
- Storage in airtight containers away from light and moisture.
Refer to GHS guidelines for similar compounds, and consult safety data sheets of structurally related molecules (e.g., triazolo-pyridazine derivatives) for hazard extrapolation .
Q. How can solubility and stability of this compound be evaluated for in vitro assays?
- Methodological Answer : Conduct solubility screens in DMSO, PBS, and ethanol using UV-Vis spectroscopy at concentrations ≤10 mM. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS can identify degradation products. For pH-dependent stability, use buffered solutions (pH 1.2–7.4) and monitor via HPLC at 24-hour intervals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can optimize substitution reactions by balancing reaction time (12–24 hours) and base concentration (1–3 eq.). Computational tools (e.g., quantum chemical calculations for transition state analysis) can predict optimal pathways, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using validated cell models (e.g., HEK293 for receptor binding) and include positive controls (e.g., known kinase inhibitors). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Meta-analysis of literature data with Bayesian statistical models can identify confounding variables .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools like SwissADME or Molecular Dynamics (MD) simulations to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding modes. Validate predictions with in vitro CYP450 inhibition assays and hepatocyte clearance studies .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs: e.g., purity ≥95%, residual solvents).
- Use process analytical technology (PAT) for real-time monitoring.
- Optimize crystallization conditions (e.g., anti-solvent addition rate) to control particle size distribution.
Pilot-scale batches (100 g–1 kg) should undergo rigorous DSC and XRD analysis to confirm polymorphic consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
